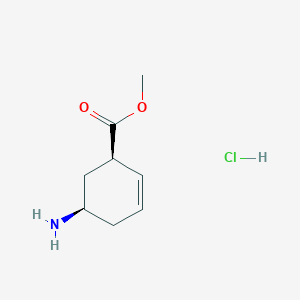

Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

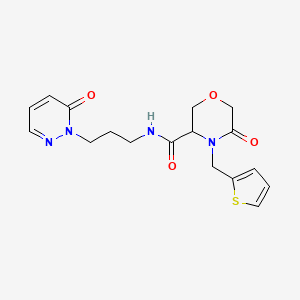

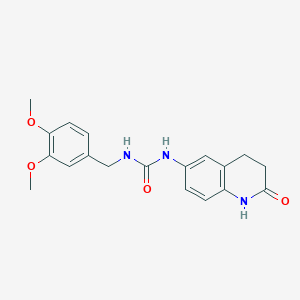

Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate hydrochloride, also known as (1R,5R)-(+)-cis-ACCA hydrochloride, is a chiral building block commonly used in the synthesis of pharmaceuticals and agrochemicals. This compound has gained significant attention due to its unique stereochemistry and potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Catalytic Applications

Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride finds application in catalytic processes. Müller et al. (2005) discuss its use as an amine nucleophile in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, resulting in derivatives with potential significance in organic synthesis (Müller et al., 2005).

Synthesis of Complex Molecules

Zeng et al. (2009) describe the synthesis of a stable spirocyclic carbene, utilizing a related compound as a precursor. This highlights its role in synthesizing complex molecules with potential applications in medicinal chemistry (Zeng et al., 2009).

Microwave-assisted Synthesis

The compound is used in microwave-assisted synthesis processes. Onogi, Higashibayashi, and Sakurai (2012) demonstrate its use in the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing its utility in accelerating chemical reactions (Onogi, Higashibayashi & Sakurai, 2012).

Chemistry of Derivatives

Sirat, Thomas, and Tyrrell (1979) discuss various chemical reactions involving derivatives of this compound, such as dehydration and hydrolysis, which are fundamental in organic chemistry research (Sirat, Thomas & Tyrrell, 1979).

Carbohydrate Carbocyclization

Poulsen and Madsen (2002) explore its use in carbohydrate carbocyclization. This research highlights its role in creating functionalized cyclohexenes, an important aspect in the development of new pharmaceuticals (Poulsen & Madsen, 2002).

Novel Amino Acid-like Building Blocks

Bruzgulienė et al. (2022) focus on synthesizing new heterocyclic amino acid-like building blocks using derivatives of this compound. This research is vital for developing new peptides and proteins for therapeutic applications (Bruzgulienė et al., 2022).

Platinum(IV) Complexes

Giandomenico et al. (1995) study the formation of Platinum(IV) complexes using this compound, which has implications in the development of new antitumor agents (Giandomenico et al., 1995).

Propriétés

IUPAC Name |

methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-3,6-7H,4-5,9H2,1H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRRSDKUZCFMQB-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2551463.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2551464.png)

![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)